molecular formula C20H15NO2 B6377323 4-(4-Benzyloxyphenyl)-2-cyanophenol CAS No. 1261918-60-8

4-(4-Benzyloxyphenyl)-2-cyanophenol

Cat. No.: B6377323
CAS No.: 1261918-60-8
M. Wt: 301.3 g/mol
InChI Key: MNEUARMNPRQUTF-UHFFFAOYSA-N
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Description

4-(4-Benzyloxyphenyl)-2-cyanophenol (CAS: 147803-47-2) is a substituted phenolic compound featuring a benzyloxy group at the para-position of one phenyl ring and a cyano group at the ortho-position of the adjacent phenol moiety. This structure confers unique electronic and steric properties, making it valuable in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-hydroxy-5-(4-phenylmethoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO2/c21-13-18-12-17(8-11-20(18)22)16-6-9-19(10-7-16)23-14-15-4-2-1-3-5-15/h1-12,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEUARMNPRQUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30685006
Record name 4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-60-8
Record name 4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30685006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzyloxyphenyl)-2-cyanophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-benzyloxybenzaldehyde with malononitrile in the presence of a base to form the corresponding benzylidene malononitrile intermediate. This intermediate is then subjected to a cyclization reaction under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of 4-(4-Benzyloxyphenyl)-2-cyanophenol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzyloxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes.

    Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 4-(4-Benzyloxyphenyl)-2-cyanophenol exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include inhibition of oxidative stress and modulation of signaling pathways related to cell survival and apoptosis .

Comparison with Similar Compounds

Functional Group Variations and Physicochemical Properties

The table below compares 4-(4-Benzyloxyphenyl)-2-cyanophenol with key analogs, highlighting structural differences and their implications:

Compound Name Molecular Formula Key Substituents Molecular Weight Solubility/Stability Key Applications/Properties References
4-(4-Benzyloxyphenyl)-2-cyanophenol C₂₀H₁₅NO₂ -CN (ortho), -OBn (para) 301.34 g/mol Moderate solubility in DMSO, stable under inert conditions Enzyme inhibition intermediates, drug synthesis
4-(4-Benzyloxyphenyl)-2-fluorophenol C₁₉H₁₅FO₂ -F (ortho), -OBn (para) 302.32 g/mol Higher lipophilicity vs. cyano analog Betaxolol impurity, β-blocker synthesis
4-Benzyloxyphenyl acetic acid C₁₅H₁₄O₃ -CH₂COOH (substituted) 242.27 g/mol Soluble in polar solvents (e.g., methanol) Thermodynamic studies, polymer precursors
4-Benzyloxyphenyl isothiocyanate C₁₄H₁₁NO₂S -NCS (isothiocyanate) 257.31 g/mol Reactive, moisture-sensitive Bioactive compound synthesis, anticancer research
2-(4-Benzyloxyphenyl)ethanol C₁₅H₁₆O₂ -CH₂CH₂OH (hydroxyethyl) 228.29 g/mol Hydrophilic, prone to oxidation Intermediate for antidepressants, betaxolol derivatives

Stability and Handling

  • In contrast, the acetic acid derivative (CAS: 6547-53-1) is more stable but prone to decarboxylation at elevated temperatures .
  • The brominated analog, 4-(2-cyanophenyl)benzyl bromide (CAS: 114772-54-2), is highly reactive in nucleophilic substitutions, making it a key intermediate in cross-coupling reactions .

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